6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
説明
6-(4-Fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a pyrrolo[3,4-d]pyrimidine core. Key structural features include:
- 4-Position substitution: A 3,4,5-trimethoxyphenyl group, which enhances lipophilicity and may influence steric interactions with biological targets.
- 6-Position substitution: A 4-fluorobenzyl group, contributing to electronic effects (via fluorine’s electronegativity) and modulating pharmacokinetic properties.
This compound’s design aligns with structure-activity relationship (SAR) principles for dihydropyrimidinones, which are explored in therapeutic contexts such as anti-diabetic agents .
特性
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5/c1-29-16-8-13(9-17(30-2)20(16)31-3)19-18-15(24-22(28)25-19)11-26(21(18)27)10-12-4-6-14(23)7-5-12/h4-9,19H,10-11H2,1-3H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEFYICSZWEJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 875158-99-9) is a member of the pyrrolo[3,4-d]pyrimidine class of compounds. This class is known for its potential biological activities, particularly as inhibitors of poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. This article focuses on the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 427.4 g/mol. It features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂FN₃O₅ |
| Molecular Weight | 427.4 g/mol |
| CAS Number | 875158-99-9 |
Synthesis
The synthesis of this compound has been reported through various methods focusing on efficient routes to obtain high yields. One notable method involves the cyclocondensation of acetic acid derivatives with specific aryl substituents that enhance the inhibitory activity against PARP enzymes .
The primary biological activity of this compound lies in its role as an inhibitor of PARP-1 and PARP-2 enzymes. These enzymes are involved in the repair of single-strand breaks in DNA. Inhibition of these enzymes leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death—especially in cells deficient in homologous recombination repair mechanisms.
Inhibitory Activity
Research indicates that the compound exhibits potent inhibitory effects against both PARP-1 and PARP-2 isoforms. A study demonstrated that at a concentration of 10 μM, derivatives containing this specific pyrrolo[3,4-d]pyrimidine scaffold showed complete inhibition of PARP-2 activity while retaining varying degrees of inhibition on PARP-1 . The structure–activity relationship (SAR) studies highlighted that the presence of the p-fluorobenzyl group significantly enhances the inhibitory potency and selectivity towards PARP-2.
| Compound | PARP-1 Inhibition (%) | PARP-2 Inhibition (%) |
|---|---|---|
| 6-(4-fluorobenzyl)-... | 23.85 - 50.21 | Complete (100%) |
| Other derivatives | Varies | Varies |
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study published in JNAS reported that compounds with similar scaffolds exhibited significant anticancer properties by inducing apoptosis in cancer cell lines through PARP inhibition .
- Selectivity Profile : Research findings indicated that while some derivatives were non-selective inhibitors (affecting both PARP-1 and PARP-2), others displayed a marked preference for PARP-2 over PARP-1, suggesting potential for targeted cancer therapies .
- Therapeutic Applications : Given its mechanism as a PARP inhibitor, this compound is being explored for use in combination therapies with other anticancer agents to enhance therapeutic efficacy in cancers with BRCA mutations or other homologous recombination deficiencies.
類似化合物との比較
Substituent Effects at the 4-Position
The 4-position substituent significantly impacts bioactivity and physicochemical properties. Comparisons include:
Key Findings :
- Trimethoxyphenyl vs. Hydroxyphenyl : The target’s trimethoxy groups likely improve passive diffusion across membranes compared to the hydroxyl group in Compound D .
- Chlorophenyl vs. Trimethoxyphenyl : Chlorine’s smaller size and electron-withdrawing nature may reduce steric hindrance but lower metabolic stability relative to methoxy groups .
Substituent Effects at the 6-Position
The 6-position substituent modulates electronic and steric interactions:
Key Findings :
- Fluorobenzyl vs. Chlorobenzyl : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric clashes and improve target engagement compared to chlorine .
- Methoxybenzyl vs. Fluorobenzyl : Methoxy’s polarity could limit bioavailability, making fluorobenzyl a preferable substituent for CNS-targeting agents .
Physicochemical Properties
- Melting Points : reports a melting point of ~220°C for a hydroxyphenyl analog, suggesting high crystallinity. The target compound’s trimethoxyphenyl group may lower melting points due to increased flexibility .
- Solubility : Hydroxyl or methoxy groups (e.g., ) improve aqueous solubility, whereas trimethoxyphenyl and fluorobenzyl substituents favor organic solubility.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?
- Methodological Answer : The compound is synthesized via multi-step reactions, including cyclization of precursors (e.g., fluorinated aromatic amines and pyrimidine derivatives) under controlled conditions. Key steps involve:
- Condensation : Using barbituric acid derivatives and substituted phenols under acidic conditions.
- Cyclization : Catalyzed by POCl₃ or PCl₅ to form the pyrrolo-pyrimidine core.
- Purification : Chromatography (silica gel) or recrystallization to isolate the product .
- Critical Parameters : Reaction temperature (70–90°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants to minimize byproducts .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions and ring fusion (e.g., δ 7.2–7.4 ppm for fluorobenzyl protons).
- XRD : Single-crystal X-ray diffraction to resolve the fused bicyclic system and stereochemistry.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-F stretching) .
Q. What are the key physicochemical properties influencing its pharmacological potential?
- Methodological Answer : Assess:
- Solubility : LogP values (~3.2) via HPLC to predict membrane permeability.
- Stability : pH-dependent degradation studies (e.g., t₁/₂ > 24 hrs in PBS pH 7.4).
- Thermal Analysis : DSC/TGA to determine melting points (~215°C) and decomposition thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. methoxybenzyl groups) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Substituent Screening : Replace fluorobenzyl with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups.
- Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., dopamine D₂ receptor).
- Findings : Fluorine enhances metabolic stability and target affinity due to its electronegativity and small atomic radius .
Q. What computational strategies are used to predict interaction mechanisms with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., CDK2) or GPCRs.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Develop predictive algorithms using descriptors like polar surface area and H-bond donors .
Q. How can contradictory data on its cytotoxicity across cell lines be resolved?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (nM–μM) in diverse cell lines (e.g., HeLa vs. HEK293).
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects.
- Meta-Analysis : Compare datasets using tools like RevMan to assess heterogeneity (e.g., I² statistic) .
Q. What in vitro/in vivo models are suitable for evaluating neuroprotective effects?
- Methodological Answer :
- In Vitro : Primary neuronal cultures exposed to oxidative stress (H₂O₂) with viability measured via MTT assay.
- In Vivo : Rodent models of Parkinson’s (MPTP-induced) with behavioral (rotarod) and histological (TH⁺ neuron count) endpoints.
- Biomarkers : Quantify BDNF and GFAP levels via ELISA .
Q. How is reaction efficiency improved using computational reaction design?
- Methodological Answer :
- Quantum Calculations : Optimize transition states (TS) at the B3LYP/6-31G* level to identify low-energy pathways.
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts.
- Feedback Loops : Integrate experimental yields with in silico predictions to refine synthetic protocols .
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